

Comparative Efficacy of Flumetralin and Maleic Hydrazide for Sucker Control in Tobacco

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Flumetralin
Cat. No.:	B052055

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **Flumetralin** and maleic hydrazide, two widely used plant growth regulators for controlling axillary bud (sucker) growth in tobacco. The information presented is based on experimental data from scientific literature, offering a quantitative and methodological overview for research and development purposes.

Mechanism of Action

Maleic hydrazide (MH) is a true systemic plant growth regulator.^[1] After application, it is absorbed by the tobacco leaves and translocated throughout the plant's vascular system to the meristematic tissues in the leaf axils.^[2] In these areas of active cell division, MH inhibits mitosis, thereby preventing the growth of new suckers.^[2] For optimal effectiveness, MH requires favorable growing conditions to ensure proper absorption and translocation.^[3]

Flumetralin, on the other hand, is classified as a contact-local systemic.^[1] It does not translocate throughout the plant in the same way as MH.^{[1][3]} Instead, **Flumetralin** must come into direct contact with the young sucker buds in the leaf axils to be effective.^[1] Once in contact, it has a localized systemic effect, inhibiting cell division and preventing sucker growth.
^[1] Suckers that are not directly contacted by the spray will continue to grow.^[4]

Quantitative Efficacy Comparison

The following table summarizes the comparative efficacy of **Flumetralin** and maleic hydrazide, both alone and in combination, for sucker control in flue-cured tobacco. The data is adapted from a study by Taylor, Zachary G., which evaluated various sucker control treatments.

Treatment	Application Rate (kg ai/ha)	Percent Sucker Control (%)
Maleic Hydrazide (MH) Alone	0.6	62
1.3	62 - 85	
2.5	85	
Flumetralin Alone	Not Specified	73
Combination of MH and Flumetralin	Not Specified	79 - 93

Data adapted from Taylor, Zachary G., Management of axillary shoot growth and maleic hydrazide residues with diflufenzopyr in flue-cured tobacco.[\[5\]](#)

The data indicates that while both agents are effective, their combination provides the highest level of sucker control.[\[5\]](#) The most effective chemical sucker control programs often include the use of both MH and **Flumetralin**.[\[3\]](#) A tank mix of MH and **Flumetralin** is a common and highly effective practice among growers.[\[3\]](#)

Experimental Protocols

The following provides a generalized experimental protocol for conducting field trials to evaluate the comparative efficacy of **Flumetralin** and maleic hydrazide for sucker control in tobacco.

Experimental Design

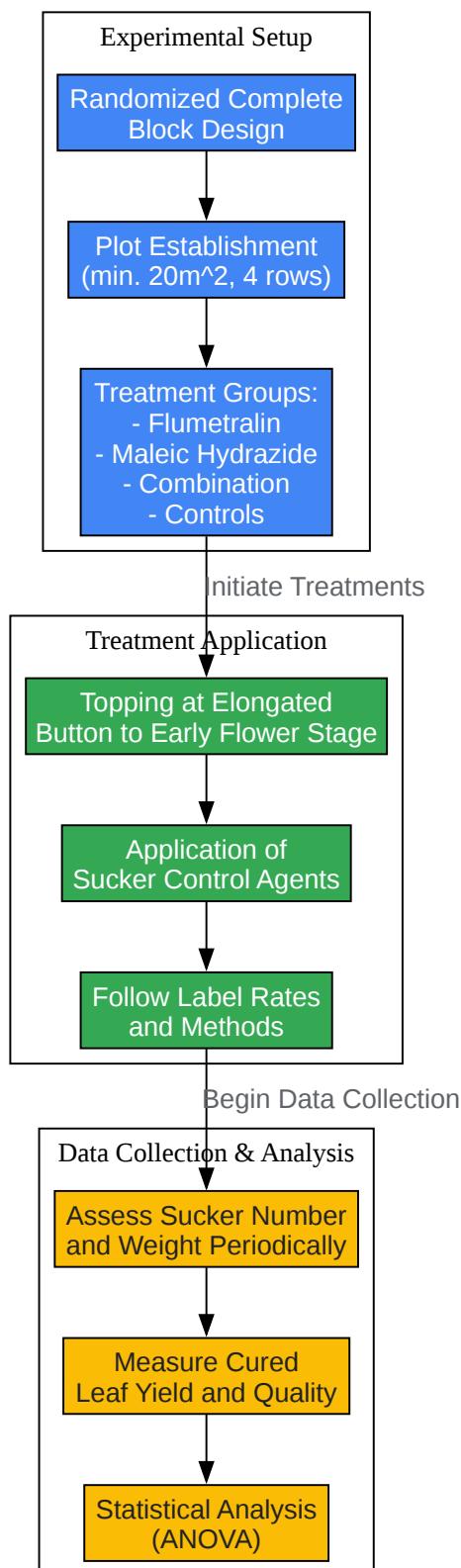
- Trial Layout: The experiment should be laid out in a randomized complete block design with a minimum of three to four replications per treatment.
- Plot Size: Each plot should consist of multiple rows (e.g., 4 rows), with the inner rows designated for data collection to minimize edge effects. A minimum plot size of 20 m² is

recommended.

- Control Groups: Include a topped but unsuckered control group to establish a baseline for sucker growth and a hand-suckered control group to represent complete sucker removal.

Treatments and Application

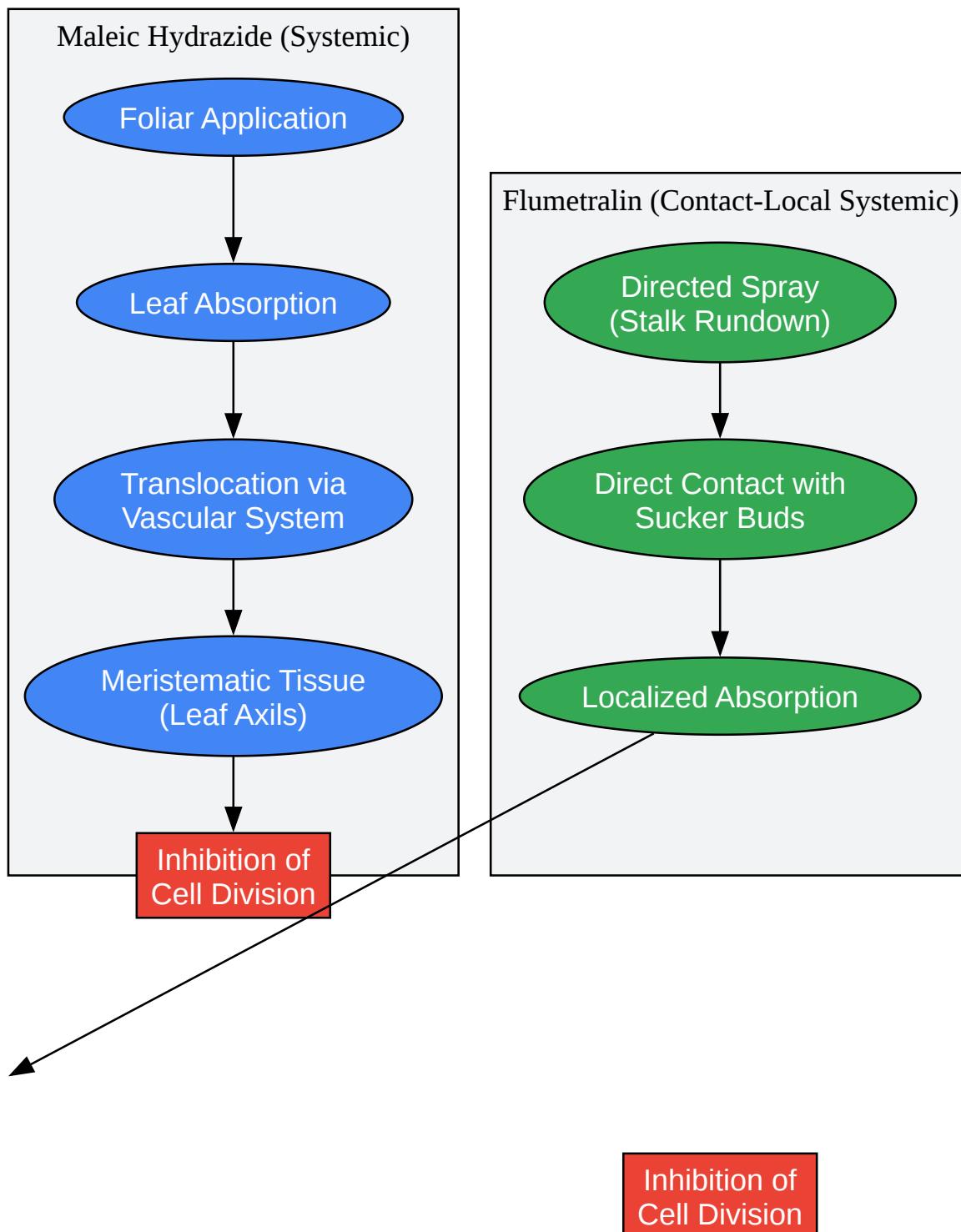
- Topping: All tobacco plants in the experimental plots (except for an untopped control, if desired) should be topped at a uniform developmental stage, such as the elongated button to early flower stage.
- **Flumetralin** Application: **Flumetralin** should be applied as a coarse spray directed over the top of the plants, ensuring the solution runs down the stalk and contacts the leaf axils.[6][7] Application is typically recommended when plants are in the elongated button to early flower stage.[1]
- Maleic Hydrazide Application: MH is typically applied as a foliar spray to the upper third of the plant 5 to 7 days after the last contact application or when MH alone would normally be applied.[3]
- Tank Mix Application: For combination treatments, **Flumetralin** and MH can be tank-mixed and applied as a coarse spray, similar to a fatty alcohol contact application, using a high volume of water (e.g., 50 gallons per acre) to ensure thorough coverage.[3]
- Application Volume: For stalk rundown applications of **Flumetralin**, a specific volume per plant (e.g., 20 ml) is often used.[4][6]


Data Collection and Analysis

- Sucker Control Assessment: At regular intervals (e.g., weekly or bi-weekly) after treatment application, and at the end of the season, the number and green weight of suckers per plant should be recorded from the data rows of each plot.
- Percent Sucker Control: This can be calculated by comparing the sucker number or weight in the treated plots to the topped, unsuckered control plot.
- Crop Yield and Quality: At the end of the growing season, the cured leaf yield from each plot should be determined. Leaf quality can also be assessed based on standard grading

practices.

- Statistical Analysis: The collected data should be subjected to analysis of variance (ANOVA) appropriate for the experimental design to determine significant differences between treatments.


Visualizing Methodologies Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing sucker control agents.

Mechanism of Action Diagram

[Click to download full resolution via product page](#)

Caption: Contrasting mechanisms of action for sucker control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Topping & Sucker Control – Chemical Sucker Control | NC State Extension [tobacco.ces.ncsu.edu]
- 2. coresta.org [coresta.org]
- 3. content.ces.ncsu.edu [content.ces.ncsu.edu]
- 4. coresta.org [coresta.org]
- 5. repository.lib.ncsu.edu [repository.lib.ncsu.edu]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. extension.uga.edu [extension.uga.edu]
- To cite this document: BenchChem. [Comparative Efficacy of Flumetralin and Maleic Hydrazide for Sucker Control in Tobacco]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b052055#comparative-efficacy-of-flumetralin-and-maleic-hydrazide-for-sucker-control>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com